Methyl(triphenyl)phosphanium perchlorate
Description
Methyl(triphenyl)phosphanium perchlorate ([(CH₃)(C₆H₅)₃P]⁺ClO₄⁻) is a quaternary phosphonium salt characterized by a methyl group and three phenyl groups attached to a central phosphorus atom, with a perchlorate counterion. This compound is notable for its strong oxidizing properties due to the perchlorate anion (ClO₄⁻), making it a potent catalyst in organic synthesis, particularly in reactions requiring Lewis acid activation. For example, triphenylphosphonium perchlorate derivatives have been employed in the Imino Diels-Alder reaction to synthesize fused bicyclic compounds like pyranoquinoline and phenanthridine derivatives .
Properties
CAS No. |
20920-23-4 |
|---|---|
Molecular Formula |
C19H18ClO4P |
Molecular Weight |
376.8 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;perchlorate |
InChI |
InChI=1S/C19H18P.ClHO4/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;2-1(3,4)5/h2-16H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OFPFRLPDODHDJK-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphonium Salts
Structural Variations in Phosphonium Cations
Phosphonium salts differ in their organic substituents and counterions, which influence their reactivity, stability, and applications. Below is a comparative analysis:
Methyl(triphenyl)phosphanium Chloride
- Formula : C₁₉H₁₈ClP
- Molecular Weight : 312.78 g/mol
- Melting Point : 223°C
- Applications: Widely used as a phase-transfer catalyst and in Wittig reactions.
Triphenyl(4-pyridinylmethyl)phosphonium Chloride
- Formula : C₂₄H₂₁ClNP
- Molecular Weight : 389.86 g/mol
- Key Feature : The 4-pyridinylmethyl substituent introduces nitrogen-based Lewis basicity, enabling coordination with transition metals in catalysis .
Allyltriphenylphosphonium Chloride
- Formula : C₂₁H₂₀ClP
- Key Feature: The allyl group provides π-bond reactivity, useful in allylation reactions. Its chloride counterion ensures compatibility with non-oxidative conditions .
(2,4-Dichlorobenzyl)triphenylphosphonium Chloride
Counterion Effects: Perchlorate vs. Chloride
The counterion significantly impacts the compound's properties:
| Property | Perchlorate (ClO₄⁻) | Chloride (Cl⁻) |
|---|---|---|
| Oxidizing Strength | High (strong oxidizer) | Low |
| Thermal Stability | Lower (risk of explosive decomposition) | Higher (stable up to 200°C+) |
| Catalytic Efficiency | Superior in electron-deficient systems | Moderate, suited for general synthesis |
| Safety | Hazardous (requires strict handling) | Safer (standard laboratory use) |
For instance, methyl(triphenyl)phosphanium perchlorate’s oxidizing power makes it effective in Diels-Alder reactions, but its handling demands precautions against incompatibles like strong acids or reducing agents .
Functional Group Modifications
Substituents on the phosphonium cation dictate reactivity:
- Methyl Group : Enhances steric bulk and hydrophobicity, useful in phase-transfer catalysis.
- Pyridinylmethyl Groups : Introduce coordination sites for metal complexes, broadening catalytic applications .
- Allyl/Benzyl Groups : Provide sites for nucleophilic attack or conjugation, enabling cross-coupling reactions .
Preparation Methods
Quaternization of Triphenylphosphine with Methyl Chloride in Methanol
A widely documented method for synthesizing methyl(triphenyl)phosphanium salts involves the quaternization of triphenylphosphine with methyl chloride in methanol. This approach, detailed in a Chinese patent (CN103275123A), proceeds via a nucleophilic substitution mechanism. The reaction is represented as:
$$
\text{(C}6\text{H}5\text{)}3\text{P} + \text{CH}3\text{Cl} \rightarrow \text{(C}6\text{H}5\text{)}3\text{PCH}3^+ \text{Cl}^-
$$
Key Parameters and Optimization
- Molar Ratio : A 1:1 to 1:2 molar ratio of triphenylphosphine to methyl chloride is employed, with excess methyl chloride ensuring complete conversion.
- Solvent : Methanol acts as both the solvent and a weak nucleophile, facilitating the reaction without competing with the methyl chloride.
- Reflux Conditions : The mixture is refluxed at 65–70°C for 4–6 hours, after which unreacted methyl chloride and solvent are removed via distillation.
- Recrystallization : The crude product is recrystallized from a methanol-diethyl ether system, yielding methyl(triphenyl)phosphanium chloride with >99% purity.
Anion Exchange to Perchlorate
To convert the chloride salt to the perchlorate derivative, a metathesis reaction with sodium perchlorate ($$ \text{NaClO}4 $$) is performed:
$$
\text{(C}6\text{H}5\text{)}3\text{PCH}3^+ \text{Cl}^- + \text{NaClO}4 \rightarrow \text{(C}6\text{H}5\text{)}3\text{PCH}3^+ \text{ClO}_4^- + \text{NaCl}
$$
This step is typically conducted in aqueous or mixed aqueous-organic media, followed by filtration to remove sodium chloride and evaporation to isolate the perchlorate salt.
Electrochemical Oxidation in the Presence of Methylating Agents
An alternative method, adapted from electrochemical synthesis protocols for related phosphonium salts, involves the oxidation of triphenylphosphine in dichloromethane using a graphite anode. While this method is primarily reported for alkenylphosphonium perchlorates, it can be modified for methyl derivatives by introducing methyl iodide or methyl triflate as the methylating agent.
Procedure
- Electrolyte : A solution of 2,6-lutidinium perchlorate ($$ \text{LutH}^+ \text{ClO}_4^- $$) in dry dichloromethane ensures conductivity and provides the perchlorate counterion.
- Methylation : Methyl iodide is added to the electrolytic cell, where electrochemical oxidation of triphenylphosphine generates a phosphonium intermediate that reacts with the methylating agent.
- Workup : The product is extracted with dichloromethane, washed with water, and purified via recrystallization from acetone-hexane mixtures.
Advantages
- Mild reaction conditions (room temperature, atmospheric pressure).
- Direct incorporation of the perchlorate anion without requiring metathesis.
Comparative Analysis of Synthetic Routes
Critical Considerations
- Safety : Perchlorate salts are potent oxidizers and require handling in controlled environments.
- Solvent Choice : Methanol’s polarity enhances reaction rates in quaternization, while dichloromethane’s inertness suits electrochemical methods.
- Anion Exchange Efficiency : Metathesis with sodium perchlorate achieves near-quantitative anion replacement but introduces sodium chloride as a byproduct.
Characterization and Validation
Synthetic products are validated using:
- ¹H/³¹P NMR : Confirms the presence of the methyl group ($$ \delta \sim 2.1–2.3 \, \text{ppm} $$) and the phosphonium center ($$ \delta \sim 25–30 \, \text{ppm} $$).
- X-ray Crystallography : Resolves the tetrahedral geometry of the phosphonium cation and the perchlorate anion’s coordination.
- Elemental Analysis : Verifies C, H, and ClO₄⁻ content within ±0.3% of theoretical values.
Industrial and Environmental Considerations
The quaternization route is favored industrially due to its high yield and solvent recovery systems. Electrochemical methods, while less scalable, reduce waste generation by avoiding halide byproducts. Regulatory compliance with perchlorate handling protocols is critical to mitigate explosion risks.
Q & A
Q. What are the established synthetic routes for Methyl(triphenyl)phosphanium perchlorate, and how can purity be optimized?
this compound is typically synthesized via the nucleophilic substitution of triphenylphosphine with methyl chloride, followed by anion exchange with perchlorate salts. A common protocol involves refluxing triphenylphosphine and methyl chloride in a dry aprotic solvent (e.g., dichloromethane) under inert atmosphere for 12–24 hours. After filtration, the crude product is treated with sodium perchlorate in aqueous ethanol to replace the chloride counterion. Purification is achieved via recrystallization from acetonitrile or ethanol, yielding >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>31</sup>P NMR are essential. The <sup>31</sup>P NMR signal typically appears at δ +20–25 ppm for phosphonium salts, while methyl protons resonate at δ 2.5–3.5 ppm .
- X-ray Diffraction (XRD): Single-crystal XRD confirms the ionic structure, with P–C bond lengths averaging 1.80 Å and perchlorate anions occupying the lattice .
- Elemental Analysis: Ensures stoichiometric ratios of C, H, and P (e.g., C: 60.5%, H: 4.2%, P: 8.7%) .
Q. What are the primary applications of this compound in organic synthesis?
This compound is widely used as:
- A phase-transfer catalyst in nucleophilic substitutions due to its lipophilic cation .
- A precursor for ylide generation in Wittig reactions, particularly for synthesizing alkenes from aldehydes .
- An electrolyte additive in electrochemical studies to enhance ionic conductivity .
Advanced Research Questions
Q. How does the perchlorate counterion influence the compound’s reactivity compared to halides (e.g., Cl⁻ or Br⁻)?
The weakly coordinating perchlorate anion increases the cation’s electrophilicity, accelerating reactions in polar solvents. However, it also introduces thermal instability; decomposition occurs above 150°C, releasing toxic perchloric acid. In contrast, chloride salts are more thermally stable but less reactive in SN2 reactions .
Q. What experimental designs are recommended to assess thermal stability and decomposition pathways?
- Thermogravimetric Analysis (TGA): Monitor mass loss between 150–250°C to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC): Detect exothermic peaks associated with perchlorate decomposition.
- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze gaseous byproducts (e.g., HClO₄, CO₂) .
Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) simulations optimize the geometry of the phosphonium cation and perchlorate interactions. Studies show that the cation’s charge distribution enhances stabilization of transition states in Wittig reactions. Solvent effects (e.g., dielectric constant) can be modeled using polarizable continuum models (PCM) .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Cross-validate techniques: Combine XRD with solid-state NMR to confirm structural assignments.
- Control solvent effects: <sup>31</sup>P NMR shifts vary with solvent polarity (e.g., +23 ppm in CDCl₃ vs. +25 ppm in DMSO-d₆).
- Reproduce conditions: Ensure consistent temperature and concentration during analysis .
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